2-formylcyclopent-2-ene-1-carboxylic Acid
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Overview
Description
2-formylcyclopent-2-ene-1-carboxylic Acid is an organic compound with the molecular formula C7H8O3 It is a derivative of cyclopentene, featuring both a carboxylic acid and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formylcyclopent-2-ene-1-carboxylic Acid can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopentene-1-carboxylic acid using suitable oxidizing agents. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-formylcyclopent-2-ene-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Cyclopentene-1,1-dicarboxylic acid
Reduction: 2-Cyclopentene-1-carboxylic acid, 2-hydroxymethyl-
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used
Scientific Research Applications
2-formylcyclopent-2-ene-1-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It serves as a model compound to understand the behavior of similar biological molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-formylcyclopent-2-ene-1-carboxylic Acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Cyclopentene-1-carboxylic acid, 1-methyl-: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
2-formylcyclopent-2-ene-1-carboxylic Acid is unique due to the presence of both a carboxylic acid and a formyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .
Properties
IUPAC Name |
2-formylcyclopent-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-2-1-3-6(5)7(9)10/h2,4,6H,1,3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOUMUWLXVWRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=C1)C=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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